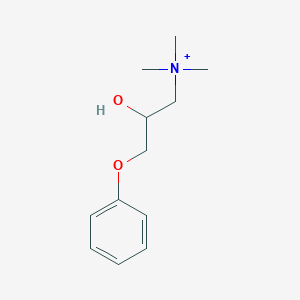
2-hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of organic synthesis, biochemistry, and industrial processes. This compound is characterized by its water solubility and its ability to act as a surfactant, making it useful in various chemical reactions and formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium typically involves the reaction of 3-phenoxypropan-1-ol with trimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropane oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.
Scientific Research Applications
2-Hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, disinfectants, and emulsifiers due to its ability to reduce surface tension and enhance the mixing of immiscible liquids.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It can also interact with ion channels and receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Choline iodide: Another quaternary ammonium compound with similar properties and applications.
Cetyltrimethylammonium bromide (CTAB): A widely used surfactant in biochemical research.
Cetylpyridinium chloride (CPC): Commonly used in oral hygiene products for its antimicrobial properties.
Uniqueness
2-Hydroxy-N,N,N-trimethyl-3-phenoxypropan-1-aminium is unique due to its specific structure, which combines a phenoxy group with a quaternary ammonium center. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
732231-42-4 |
|---|---|
Molecular Formula |
C12H20NO2+ |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl)-trimethylazanium |
InChI |
InChI=1S/C12H20NO2/c1-13(2,3)9-11(14)10-15-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/q+1 |
InChI Key |
GJTCVMQXALBBCN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B15110103.png)
![N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B15110109.png)

![2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15110128.png)
![N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate](/img/structure/B15110143.png)
![5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15110148.png)
![2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B15110154.png)

![N-butyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15110178.png)

![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B15110190.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B15110194.png)
![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15110200.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15110202.png)
